molecular formula C7H9NO3 B15328737 5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid

5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid

Cat. No.: B15328737
M. Wt: 155.15 g/mol
InChI Key: IKURVLREIPAZNR-UHFFFAOYSA-N
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Description

5-Oxa-6-azaspiro[34]oct-6-ene-7-carboxylic acid is a chemical compound with the molecular formula C7H9NO3 It is characterized by a spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an epoxide can lead to the formation of the spirocyclic structure. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These can include continuous flow synthesis techniques, which allow for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification methods ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

5-oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid

InChI

InChI=1S/C7H9NO3/c9-6(10)5-4-7(11-8-5)2-1-3-7/h1-4H2,(H,9,10)

InChI Key

IKURVLREIPAZNR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(=NO2)C(=O)O

Origin of Product

United States

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